N-Isopropylhydroxylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45753. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

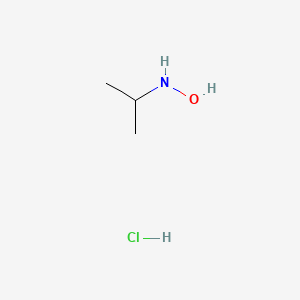

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-propan-2-ylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c1-3(2)4-5;/h3-5H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXUIKZQGOPKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198675 | |

| Record name | N-Isopropyl hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50632-53-6 | |

| Record name | N-Isopropyl hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050632536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50632-53-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Isopropyl hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Isopropylhydroxylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Isopropylhydroxylamine Hydrochloride (CAS: 50632-53-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of N-Isopropylhydroxylamine hydrochloride. The information is curated to support research and development activities, with a focus on quantitative data, detailed experimental protocols, and visualization of key processes.

Physicochemical and Safety Properties

This compound is a versatile reagent in organic synthesis and a subject of interest in biochemical research. A clear understanding of its physical, chemical, and safety properties is paramount for its effective and safe handling.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 50632-53-6 | [1][2] |

| Molecular Formula | C₃H₁₀ClNO | [1][2] |

| Molecular Weight | 111.57 g/mol | [1] |

| Appearance | White to off-white or beige adhering crystalline powder | [2] |

| Melting Point | 68-72 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in water. | |

| pKa | Not available |

Spectral Data

While a complete, publicly available high-resolution NMR spectrum for this compound is not readily found, some spectral information has been reported. Infrared spectroscopy data is available and conforms to the expected structure.[2]

Safety and Handling

This compound presents several hazards that necessitate careful handling in a laboratory setting. The Globally Harmonized System (GHS) classifications are summarized below.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation |

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.

It is crucial to consult the full Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common method involves the oxidation of diisopropylamine followed by hydrolysis.

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound from diisopropylamine, based on patented methods.

References

physical and chemical properties of N-Isopropylhydroxylamine hydrochloride

An In-depth Technical Guide on the Core Physical and Chemical Properties of N-Isopropylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 50632-53-6) is a chemical compound with a range of applications in organic synthesis and as a reagent in various chemical processes.[1] This technical guide provides a comprehensive overview of its core physical and chemical properties, complete with experimental protocols and graphical representations of key workflows and relationships. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C3H10ClNO | [2][3] |

| Molecular Weight | 111.57 g/mol | [2] |

| IUPAC Name | N-propan-2-ylhydroxylamine;hydrochloride | [2] |

| CAS Number | 50632-53-6 | [2] |

| SMILES | CC(C)NO.Cl | [2] |

| InChI Key | BYXUIKZQGOPKFR-UHFFFAOYSA-N | [2][3] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | White to beige adhering crystalline powder | [3][4] |

| Melting Point | 68-72 °C | [4][5][6] |

| Solubility | Soluble in water. | [7] |

| pKa (Predicted for free base) | ~14.14 | [7] |

| Flash Point | 44.5 °C | [4] |

| Topological Polar Surface Area | 32.3 Ų | [2][4] |

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties are provided below. These are generalized protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range of a solid organic compound using a capillary tube and a melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

This compound sample, finely powdered

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the sample is not already a fine powder, gently grind it using a mortar and pestle.

-

Capillary Tube Filling: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down into the bottom of the tube. The packed sample should be approximately 1-2 mm in height.[2]

-

Apparatus Setup: Place the filled capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned with its bulb level with the sample.

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting point.

-

Determination of Melting Range: Allow the apparatus to cool. For an accurate measurement, heat the sample slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[4]

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a liquid (the completion of melting). This range is the melting point of the sample.[7]

-

Repeat: For accuracy, repeat the determination with a fresh sample and a new capillary tube.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol describes a method to determine the solubility of a compound in water at a specific temperature.

Apparatus and Materials:

-

This compound sample

-

Distilled or deionized water

-

Analytical balance

-

Volumetric flasks

-

Conical flasks with stoppers

-

Shaking incubator or water bath with shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of water in a conical flask. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To completely separate the solid from the solution, centrifuge an aliquot of the suspension at a high speed.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of water to a concentration that falls within the analytical range of the chosen quantification method.

-

Quantification: Analyze the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of this compound in g/100 mL or other desired units, taking into account the dilution factor.

Stability Assessment of the Hydrochloride Salt

This protocol outlines a general approach for assessing the stability of a hydrochloride salt like this compound under various stress conditions, in line with ICH guidelines.

Methodology:

-

Forced Degradation Studies: Subject the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[8]

-

Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and monitor for degradation over time, possibly at elevated temperatures.[8]

-

Oxidation: Treat the compound with an oxidizing agent such as hydrogen peroxide and analyze for degradation products.[8]

-

Thermal Stress: Expose the solid compound to high temperatures and monitor for any changes in physical appearance or purity.[8]

-

Photostability: Expose the compound to light of a specified intensity and wavelength to assess its sensitivity to photodegradation.

-

-

Long-Term and Accelerated Stability Studies:

-

Store samples of the compound under controlled long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.

-

At specified time points (e.g., 0, 3, 6, 12 months), withdraw samples and analyze them for purity, appearance, and the presence of any degradation products using a stability-indicating analytical method like HPLC.[8]

-

Chemical Reactivity and Stability

-

Stability: this compound is described as a stable compound under recommended storage conditions (cool, dry, inert atmosphere).[7] However, it is hygroscopic and should be protected from moisture.[7][9]

-

Reactivity: As a hydroxylamine derivative, it can act as a reducing agent.[10] It is incompatible with strong oxidizing agents.[9] The hydroxylamine functional group can undergo various reactions, including oxidation and condensation.[11]

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), chlorine, and hydrogen chloride gas.[9]

Synthesis Pathway

One documented method for the synthesis of this compound involves the oxidation of diisopropylamine followed by acid hydrolysis.[3][12]

Steps:

-

Oxidation: Diisopropylamine is oxidized using an oxidizing agent like hydrogen peroxide in the presence of a catalyst (e.g., carbon dioxide) to form a nitrone intermediate.[3]

-

Acid Hydrolysis: The nitrone is then treated with hydrochloric acid. This hydrolysis step leads to the formation of this compound.[3]

-

Isolation: The product can be isolated from the reaction mixture by crystallization upon cooling.[3]

Safety Information

This compound is considered hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][6] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this compound.[9][13] Store in a well-ventilated place and keep the container tightly closed.[9] For detailed safety information, consult the Safety Data Sheet (SDS).[9][13]

References

- 1. brainly.com [brainly.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. CN1709862A - N-isopropyl hydroxylamine production method - Google Patents [patents.google.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 7. byjus.com [byjus.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Page loading... [guidechem.com]

- 11. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Isopropylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential technical information regarding N-Isopropylhydroxylamine hydrochloride, a versatile reagent in organic synthesis. It includes key molecular data, a detailed experimental protocol for its synthesis, and a logical workflow diagram to illustrate the process.

Core Molecular and Physical Data

This compound is a valuable compound in various chemical transformations.[1] A summary of its key quantitative properties is presented below for easy reference.

| Property | Value |

| Molecular Formula | C₃H₁₀ClNO[2][3] |

| Molecular Weight | 111.57 g/mol [1][3][4] |

| CAS Number | 50632-53-6 |

| Melting Point | 68-72 °C[4] |

| Appearance | White to beige adhering crystalline powder[4] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. One common industrial method involves the oxidation of diisopropylamine followed by acid hydrolysis.[1][2]

Protocol: Synthesis of this compound from Diisopropylamine

This protocol details a laboratory-scale synthesis adapted from established industrial processes.[1]

Materials:

-

Diisopropylamine (100 g)

-

30% Hydrogen peroxide (250 g)

-

Carbon dioxide gas

-

37% Hydrochloric acid (107 mL)

-

Petroleum ether (1000 mL)

-

Sodium hydroxide (120 g)

-

500 mL three-necked flask

-

Heating mantle

-

Magnetic stirrer

-

Apparatus for gas inlet

Procedure:

-

Oxidation:

-

Charge the 500 mL three-necked flask with 100 g of diisopropylamine.

-

Begin stirring and heat the flask to 70 °C.

-

Introduce a steady stream of carbon dioxide gas, which acts as a catalyst.

-

Slowly add 250 g of 30% hydrogen peroxide to the reaction mixture over a period of 3 to 6 hours to form the intermediate nitrone.

-

-

Acid Hydrolysis and Salt Formation:

-

After the oxidation is complete, add 107 mL of 37% hydrochloric acid to the reaction mixture.

-

This step facilitates the hydrolysis of the nitrone under acidic conditions.

-

Concentrate the solution and allow it to cool, which will lead to the crystallization of this compound salt. Approximately 98 g of the salt can be expected.

-

-

Neutralization (to obtain the free base, optional):

-

To the crystallized this compound, add 1000 mL of petroleum ether and 120 g of sodium hydroxide.

-

The neutralization reaction will yield the N-isopropylhydroxylamine free base.

-

Logical Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound as described in the protocol above.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of N-Isopropylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-Isopropylhydroxylamine hydrochloride. This compound is a valuable intermediate in organic synthesis and finds applications in various fields, including the development of pharmaceuticals and as a polymerization inhibitor. This document details key synthetic methodologies, complete with experimental protocols and quantitative data to support laboratory-scale synthesis and process development.

Executive Summary

The synthesis of this compound can be effectively achieved through several strategic pathways. The most prominent and well-documented routes include:

-

Oxidation of Diisopropylamine: This method involves the oxidation of a secondary amine to a nitrone, followed by acid-catalyzed hydrolysis to yield the desired hydroxylamine hydrochloride.

-

Catalytic Hydrogenation of 2-Nitropropane: An industrially relevant approach that involves the reduction of a nitroalkane using a heterogeneous catalyst.

-

Reduction of Acetone Oxime: A potential route involving the reduction of a readily available ketoxime.

This guide will delve into the specifics of each of these routes, providing detailed experimental procedures, quantitative data for comparison, and visual representations of the chemical pathways.

Route 1: Synthesis from Diisopropylamine

This synthetic pathway proceeds in two main stages: the oxidation of diisopropylamine to form an intermediate nitrone, followed by hydrolysis with hydrochloric acid to produce this compound.

Experimental Protocol

Step 1: Oxidation of Diisopropylamine to Nitrone

-

To a 500 mL three-necked flask, add 100 g of diisopropylamine.[1]

-

Heat the flask to 70°C while introducing carbon dioxide gas as a catalyst.[1]

-

Slowly add 250 g of 30% hydrogen peroxide solution over a period of 3 to 6 hours to carry out the oxidation reaction, which forms the nitrone intermediate.[1] The reaction temperature should be maintained between 30°C and 80°C.[1]

Step 2: Acid Hydrolysis and Crystallization

-

To the reaction mixture containing the nitrone, add 107 mL of 37% hydrochloric acid.[1]

-

Concentrate the solution under acidic conditions.[1]

-

Cool the concentrated solution to induce crystallization of this compound.[1]

-

Filter the crystals to yield the final product.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Diisopropylamine | [1] |

| Oxidizing Agent | 30% Hydrogen Peroxide | [1] |

| Catalyst | Carbon Dioxide | [1] |

| Reaction Temperature (Oxidation) | 70°C | [1] |

| Reaction Time (Oxidation) | 3 - 6 hours | [1] |

| Acid for Hydrolysis | 37% Hydrochloric Acid | [1] |

| Yield of Hydrochloride Salt | 98 g (from 100 g Diisopropylamine) | [1] |

| Purity of final N-isopropylhydroxylamine (after neutralization) | 99% | [1] |

Reaction Pathway

Route 2: Synthesis from 2-Nitropropane

This method relies on the catalytic hydrogenation of 2-nitropropane. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity, minimizing the over-reduction to isopropylamine.

Experimental Protocol

-

Charge a stirred autoclave with 2-nitropropane, a suitable solvent (e.g., toluene or a polar organic solvent), and a palladium catalyst.[2][3] A 5% palladium on carbon or 5% palladium on alumina catalyst can be used.[3]

-

For improved selectivity, a sequestering agent such as EDTA can be added.[3] A co-catalyst like LiBH₄ or methyl boronic acid can further enhance the yield.

-

Pressurize the autoclave with hydrogen gas to a pressure of 50 to 200 psi.[3]

-

Heat the reaction mixture to a temperature between 50°C and 200°C.[3]

-

Maintain the reaction under these conditions with agitation until hydrogen uptake ceases.

-

After the reaction is complete, cool the reactor, vent the excess pressure, and filter the catalyst.

-

The N-Isopropylhydroxylamine can be isolated from the solvent. To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid.

Quantitative Data

| Catalyst System | Conversion of 2-Nitropropane | Yield of Isopropylhydroxylamine | Reference |

| 5% Pd/Al₂O₃ | 35-36% | 35% | [4] |

| 5% Pd/Al₂O₃ + EDTA | 72-73% | 63-64% | [4] |

| 5% Pd/Al₂O₃ + EDTA + LiBH₄ | >97% | >93% | [4] |

| 5% Pd/Al₂O₃ + EDTA + Methyl boronic acid | >97% | >93% | [4] |

Reaction Pathway

Route 3: Synthesis from Acetone Oxime

This potential route involves two main steps: the formation of acetone oxime from acetone and hydroxylamine hydrochloride, followed by the reduction of the oxime to N-Isopropylhydroxylamine. While the formation of acetone oxime is a standard and well-documented procedure, a detailed, high-yield protocol for the specific reduction to N-Isopropylhydroxylamine is less commonly reported in the reviewed literature.

Experimental Protocol (General Approach)

Step 1: Synthesis of Acetone Oxime

-

In a flask, dissolve hydroxylamine hydrochloride in water.

-

Add acetone to the solution.

-

Slowly add a base, such as sodium carbonate or pyridine, to neutralize the hydrochloride and facilitate the condensation reaction.[5] The reaction is typically stirred for a few hours at room temperature or with gentle heating.

-

The acetone oxime can then be isolated by extraction or crystallization.

Step 2: Reduction of Acetone Oxime (Conceptual)

The reduction of the C=N bond of the oxime to the corresponding hydroxylamine would be the next step. Various reducing agents are used for oxime reduction, but specific conditions for acetone oxime to N-Isopropylhydroxylamine with high selectivity are not detailed in the provided search results. Potential reducing agents could include catalytic hydrogenation or specific chemical reductants. Further research and methods development would be required to optimize this step.

Logical Workflow for Synthesis Route Selection

Conclusion

This guide has outlined the primary synthetic routes for this compound, providing detailed protocols and quantitative data where available. The oxidation of diisopropylamine and the catalytic hydrogenation of 2-nitropropane represent the most established and well-documented methods, offering reliable pathways to the target compound. The choice of synthesis route will depend on factors such as the availability of starting materials and equipment, desired scale of production, and safety considerations. For researchers and drug development professionals, these methodologies provide a solid foundation for the synthesis of this important chemical intermediate.

References

- 1. CN1709862A - N-isopropyl hydroxylamine production method - Google Patents [patents.google.com]

- 2. US3441610A - Catalytic hydrogenation of nitro-alkanes to n-alkylhydroxylamines - Google Patents [patents.google.com]

- 3. KR20140071123A - A Process for the Preparation of Isopropylhydroxylamine - Google Patents [patents.google.com]

- 4. N-isopropylhydroxylamine | 5080-22-8 | Benchchem [benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

N-Isopropylhydroxylamine hydrochloride solubility in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-Isopropylhydroxylamine hydrochloride in water and common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction

This compound (CAS No: 50632-53-6) is a versatile chemical reagent with applications in organic synthesis, polymer chemistry, and as an oxygen scavenger. A thorough understanding of its solubility is critical for its effective use in various experimental and industrial settings, including reaction kinetics, formulation development, and purification processes. This guide summarizes the available solubility data, provides detailed experimental protocols for solubility determination, and presents logical workflows to guide researchers.

Solubility Data

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on chemical supplier information and data on the free base, N-Isopropylhydroxylamine (IPHA), a strong qualitative and semi-quantitative understanding can be established.

Table 1: Solubility of N-Isopropylhydroxylamine and its Hydrochloride Salt

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| N-Isopropylhydroxylamine (IPHA) | Water | 199 g/L[1] | 25 | - |

| This compound | Water | Soluble[2] | Not Specified | As a salt of a highly water-soluble base, it is expected to have high water solubility. |

| N-Isopropylhydroxylamine (IPHA) | Polar Organic Solvents | Soluble | Not Specified | Includes solvents like acetone and ether. |

| This compound | Polar Organic Solvents | Soluble[2] | Not Specified | Compatibility with various solvents is noted.[2] |

It is important to note that the free base, N-Isopropylhydroxylamine, is commercially available as a 15% solution in water, which indicates its high affinity for aqueous media. The hydrochloride salt, being an ionic compound, is expected to exhibit excellent solubility in water.

Experimental Protocol for Determining Water Solubility

A standardized method for determining the water solubility of chemical substances is the OECD Test Guideline 105. This protocol provides a systematic approach to obtaining reliable and reproducible solubility data.[3][4][5][6][7]

Principle of the Method

A saturated solution of this compound is prepared by equilibrating an excess of the solid compound with water at a constant temperature. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus and Reagents

-

Constant temperature bath or shaker

-

Analytical balance

-

Volumetric flasks

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or titration equipment)

-

This compound (of known purity)

-

Distilled or deionized water

Experimental Procedure

-

Preliminary Test: To estimate the approximate solubility, add small, successive portions of this compound to a known volume of water at the desired temperature in a test tube. Shake vigorously after each addition. The approximate solubility is the maximum amount that dissolves completely.

-

Equilibration: Add an excess amount of this compound (determined from the preliminary test) to a suitable vessel containing a known volume of water.

-

Seal the vessel to prevent evaporation and place it in a constant temperature bath.

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is generally recommended, but the time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the mixture to stand in the constant temperature bath for at least 24 hours to allow for the separation of the undissolved solid. Alternatively, centrifugation at the same temperature can be used to accelerate phase separation.

-

Sampling: Carefully withdraw a sample from the clear, supernatant aqueous phase. To avoid including any undissolved particles, it is recommended to filter the sample using a syringe filter that has been pre-equilibrated at the test temperature.

-

Analysis: Determine the concentration of this compound in the sample using a validated analytical method.

-

Data Reporting: The solubility should be reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a given solvent.

Conclusion

While specific quantitative solubility data for this compound is limited, its chemical nature as the salt of a highly water-soluble amine suggests excellent solubility in water and polar organic solvents. For precise quantitative measurements, adherence to standardized protocols such as the OECD Test Guideline 105 is recommended. The provided workflow offers a systematic approach for researchers to assess its solubility for various applications.

References

- 1. 5080-22-8 CAS MSDS (N-Isopropylhydroxylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. laboratuar.com [laboratuar.com]

mechanism of action of N-Isopropylhydroxylamine as a reducing agent

An In-depth Technical Guide to the Core Mechanism of Action of N-Isopropylhydroxylamine as a Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N-Isopropylhydroxylamine (IPHA) as a reducing agent. It covers the core chemical principles, quantitative data, detailed experimental protocols for key applications, and explores its potential role in modulating redox-sensitive signaling pathways relevant to drug development.

Core Mechanism of Action

N-Isopropylhydroxylamine ((CH₃)₂CHNHOH), also known as IPHA, is a versatile mild reducing agent. Its reducing properties stem from the hydroxylamine functional group, which can participate in electron and hydrogen atom transfer reactions. The specific mechanism of action can vary depending on the substrate and reaction conditions.

1.1. Electron Transfer and Hydrogen Abstraction

The primary mechanism involves the transfer of electrons from the nitrogen atom of the hydroxylamine, followed by the abstraction of a hydrogen atom.[1] This process results in the oxidation of IPHA. In many reactions, particularly with metal ions and radical species, IPHA donates a single electron and a hydrogen atom, leading to the formation of a nitroxyl radical intermediate.

1.2. Oxidation to Nitrones

In the presence of a two-electron oxidant, N,N-dialkylhydroxylamines containing an α-hydrogen can be oxidized to nitrones.[2][3] This transformation is a valuable synthetic route in organic chemistry.[4][5][6] The reaction proceeds via a two-electron oxidation mechanism.[2]

1.3. Radical Scavenging

IPHA is an effective radical scavenger, a property utilized in its application as a polymerization inhibitor or "short-stopper". It reacts with and neutralizes highly reactive free radicals that propagate polymerization. This involves the hydroxylamine reducing the radical species, while itself being oxidized, often to a stable nitroxyl radical.[1]

Quantitative Data

The reducing capacity and reaction kinetics of N-Isopropylhydroxylamine have been quantified in specific contexts. This section summarizes the available quantitative data.

| Parameter | Value | Conditions | Source |

| Activation Energy (Ea) for Deoxygenation | 71.09052 kJ/mol | Reaction with free oxygen in deionized water. | [7][8] |

| Reaction Order for Deoxygenation | Pseudo-first-order | With respect to dissolved oxygen in water. | [7][8] |

| αH₂ Value (Hydrogen-Bond Donating Acidity) | 0.29 | For sterically non-hindered N,N-dialkylhydroxylamines. | [9] |

Experimental Protocols

This section provides detailed methodologies for key applications of N-Isopropylhydroxylamine as a reducing agent.

3.1. Synthesis of Silver Nanoparticles

This protocol describes the synthesis of silver nanoparticles using IPHA as the reducing agent.

Materials:

-

Silver nitrate (AgNO₃)

-

N-Isopropylhydroxylamine (IPHA)

-

Sodium hydroxide (NaOH)

-

Polyvinylpyrrolidone (PVP) (optional, as a stabilizer)

-

Deionized water

Procedure:

-

Prepare a 0.01 M solution of silver nitrate in deionized water.

-

Prepare a 0.02 M solution of N-Isopropylhydroxylamine in deionized water.

-

In a clean flask, add 50 mL of the silver nitrate solution.

-

If using a stabilizer, add 1 mL of a 1% PVP solution to the silver nitrate solution and stir.

-

Slowly add the N-Isopropylhydroxylamine solution dropwise to the silver nitrate solution while stirring vigorously.

-

Adjust the pH of the reaction mixture to be alkaline by adding a few drops of 0.1 M NaOH solution.

-

Continue stirring for 30 minutes at room temperature. The formation of silver nanoparticles is indicated by a color change to yellowish-brown.

-

The resulting nanoparticle solution can be characterized by UV-Vis spectroscopy, which should show a surface plasmon resonance peak characteristic of silver nanoparticles.

3.2. Quenching of Radical Polymerization

This protocol outlines the use of IPHA as a "short-stopping" agent to terminate a free-radical emulsion polymerization.

Materials:

-

Polymerization reaction mixture (e.g., emulsion of monomers like styrene and butadiene)

-

N-Isopropylhydroxylamine (IPHA) solution (e.g., 15% aqueous solution)

Procedure:

-

Monitor the polymerization reaction to the desired monomer conversion level.

-

Once the target conversion is reached, add the N-Isopropylhydroxylamine solution to the reaction mixture. The amount of IPHA required will depend on the concentration of active radicals and the desired final properties of the polymer. A typical starting point is in the range of 0.05 to 0.2 parts per hundred parts of monomer.

-

Continue to agitate the mixture for a short period (e.g., 15-30 minutes) to ensure complete distribution of the IPHA and termination of the polymerization.

-

Proceed with the standard workup procedure for the polymer latex, such as steam stripping to remove unreacted monomers.

3.3. Reduction of an Aromatic Nitro Compound

This protocol provides a general method for the reduction of an aromatic nitro compound to the corresponding amine or hydroxylamine using IPHA.

Materials:

-

Aromatic nitro compound (e.g., nitrobenzene)

-

N-Isopropylhydroxylamine (IPHA)

-

Suitable solvent (e.g., ethanol, isopropanol)

-

Catalyst (optional, e.g., Pd/C) for conversion to amine

-

Acid or base for pH adjustment if necessary

Procedure:

-

Dissolve the aromatic nitro compound in the chosen solvent in a round-bottom flask.

-

Add N-Isopropylhydroxylamine to the solution. The molar ratio of IPHA to the nitro compound will need to be optimized, but a starting point of 2-3 equivalents of IPHA is common.

-

If complete reduction to the amine is desired, add a catalytic amount of a suitable hydrogenation catalyst like Pd/C. For the formation of the hydroxylamine, a catalyst may not be necessary, and reaction conditions should be milder.[10][11][12]

-

Heat the reaction mixture under reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

3.4. Use as an Oxygen Scavenger in Aqueous Solutions

This protocol is adapted from procedures for other hydroxylamine-based oxygen scavengers and can be used to remove dissolved oxygen from water.[13]

Materials:

-

Deoxygenated water (prepared by boiling or sparging with an inert gas)

-

N-Isopropylhydroxylamine (IPHA) solution

-

System requiring deoxygenation (e.g., boiler feedwater)

Procedure:

-

Determine the concentration of dissolved oxygen in the water using a dissolved oxygen meter or a colorimetric test kit.

-

Calculate the required dosage of N-Isopropylhydroxylamine. The stoichiometry of the reaction with oxygen should be considered, and a slight excess is often used to ensure complete removal.

-

Add the calculated amount of IPHA solution to the water. IPHA is often used in boiler water treatment as a hydrazine alternative.

-

Allow sufficient time for the reaction to occur. The reaction rate is dependent on temperature and pH. The reaction is faster at higher temperatures and under alkaline conditions.[7][8]

-

Monitor the dissolved oxygen concentration to confirm its removal to the desired level.

Relevance to Drug Development: Modulation of Redox-Sensitive Signaling Pathways

The reducing and antioxidant properties of N-alkylhydroxylamines like IPHA suggest their potential to modulate intracellular signaling pathways that are sensitive to the cellular redox state. This has significant implications for drug development, particularly in diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.[14][15][16][17][18]

4.1. The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[19][20][21][22] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. In the presence of oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes.

As a reducing agent, IPHA could potentially modulate the Nrf2 pathway by altering the intracellular redox balance. By scavenging reactive oxygen species (ROS), IPHA could indirectly prevent the oxidation of Keap1, thus maintaining Nrf2 in its inactive state. Conversely, by participating in redox cycling, it might also trigger a controlled activation of the pathway.

4.2. The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis.[23][24][25][26][27] These pathways can be activated by a range of extracellular stimuli, including oxidative stress. ROS can act as second messengers to activate various components of the MAPK cascades, such as ERK, JNK, and p38.

By acting as a reducing agent, IPHA could potentially dampen the activation of MAPK pathways that are triggered by oxidative stress. This could have therapeutic implications in diseases where MAPK signaling is aberrantly activated, such as in certain cancers.

Conclusion

N-Isopropylhydroxylamine is a valuable reducing agent with a multifaceted mechanism of action that enables its use in a variety of chemical processes. Its ability to donate electrons and hydrogen atoms makes it effective in reducing metal ions, scavenging free radicals, and removing dissolved oxygen. The potential for IPHA and similar N-alkylhydroxylamines to modulate redox-sensitive signaling pathways opens up new avenues for research in drug development, particularly for diseases with an underlying oxidative stress component. Further investigation into the precise interactions of IPHA with biological systems is warranted to fully elucidate its therapeutic potential.

References

- 1. N-isopropylhydroxylamine | 5080-22-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chimia.ch [chimia.ch]

- 5. Nitrone - Wikipedia [en.wikipedia.org]

- 6. Exploration and Development of Nitrone Chemistry [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of N-isopropyl hydroxylamine deoxygenation reaction [jproeng.com]

- 9. Revision of the α value for N,N-dialkylhydroxylamines based on kinetic and spectroscopic measurements - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. US20150159072A1 - Oxygen scavenger for drilling fluids - Google Patents [patents.google.com]

- 14. Nanomedicine‐Driven Modulation of Reductive Stress for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Utilization of redox modulating small molecules that selectively act as pro-oxidants in cancer cells to open a therapeutic window for improving cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mix of resveratrol and copper may help treat deadly brain cancer [medicalnewstoday.com]

- 18. Oxidative stress and the unfulfilled promises of antioxidant agents - ecancer [ecancer.org]

- 19. researchgate.net [researchgate.net]

- 20. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]

- 21. Editorial: Modulation of oxidative stress and inflammation via the NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Is p38 MAPK Associated to Drugs of Abuse-Induced Abnormal Behaviors? [mdpi.com]

- 24. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion [mdpi.com]

- 27. Revisiting the role of MAPK signalling pathway in plants and its manipulation for crop improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Reactivity Profile of N-Isopropylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity profile of N-Isopropylhydroxylamine hydrochloride. The information herein is intended to support researchers, scientists, and drug development professionals in the safe and effective handling, storage, and application of this compound.

Core Stability Profile

This compound is a crystalline solid that exhibits specific stability characteristics crucial for its proper use and storage. Key stability parameters are summarized in the table below.

Table 1: Stability Profile of this compound

| Parameter | Observation | Citation |

| Physical Appearance | White to beige adhering crystalline powder. | [1] |

| Melting Point | 68-72 °C | [1] |

| Hygroscopicity | The compound is hygroscopic and should be protected from moisture. | [2] |

| pH Stability | Reported to be stable at neutral pH and in the presence of hydrochloric acid, but unstable in the presence of other inorganic acids. | [3] |

| Thermal Stability | While a specific decomposition temperature is not readily available in the literature, hazardous decomposition can occur at elevated temperatures. | [2] |

| Storage Conditions | Store in a cool, dry place in a tightly sealed container, protected from moisture. | [2] |

Reactivity Profile

This compound's reactivity is primarily dictated by the hydroxylamine functional group. It is known to be incompatible with strong oxidizing agents and can undergo hazardous decomposition.

Table 2: Reactivity Profile of this compound

| Reactant Class | Reactivity | Potential Products/Hazards | Citation |

| Strong Oxidizing Agents | Reacts strongly. | The reaction can be vigorous and may lead to decomposition, releasing hazardous gases. Specific reaction products depend on the oxidizing agent used. | [4] |

| Reducing Agents | Can act as a reducing agent itself. | Its interaction with other reducing agents like sodium borohydride is not well-documented in publicly available literature. | [5] |

| Acids | Stable in hydrochloric acid. Unstable in the presence of other inorganic acids. | Decomposition may occur. | [3] |

| Acid Chlorides & Anhydrides | Incompatible. | Reaction may be vigorous and lead to decomposition. | [6] |

| Common Organic Solvents | No specific incompatibilities noted with common laboratory solvents like methanol or DMSO under normal conditions. | However, stability in various solvents over extended periods should be experimentally verified. |

Hazardous Decomposition Products: Upon thermal decomposition, this compound may release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2]

Experimental Protocols

Detailed experimental data for the stability and reactivity of this compound is not extensively available in public literature. The following are generalized protocols that can be adapted to obtain specific quantitative data for this compound.

Thermal Stability Analysis (DSC/TGA)

Objective: To determine the melting point and decomposition temperature of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan.

-

Instrumentation: Use a calibrated Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

-

DSC Analysis:

-

Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Record the heat flow as a function of temperature to determine the melting endotherm.

-

-

TGA Analysis:

-

Heat a separate sample from ambient temperature to a higher temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Record the mass loss as a function of temperature to identify the onset of decomposition and subsequent degradation steps.

-

Hygroscopicity Testing

Objective: To quantify the moisture absorption of this compound at a given relative humidity.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound (e.g., 1 g) into a pre-weighed, shallow container.

-

Environmental Control: Place the sample in a humidity chamber maintained at a constant temperature (e.g., 25 °C) and relative humidity (e.g., 75% RH).

-

Data Collection: At predetermined time intervals (e.g., 1, 3, 6, 12, 24, and 48 hours), remove the sample from the chamber and immediately weigh it.

-

Calculation: Calculate the percentage of weight gain at each time point to determine the rate and extent of moisture absorption.

Chemical Compatibility/Reactivity Screening

Objective: To assess the reactivity of this compound with other chemical substances.

Methodology:

-

Sample Preparation: In a controlled environment (e.g., an inert atmosphere for air-sensitive reagents), mix a small, known amount of this compound with the test substance in a suitable solvent.

-

Observation: Monitor the mixture for any signs of reaction, such as gas evolution, color change, precipitation, or temperature change.

-

Analytical Monitoring: Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, or chromatography to monitor the consumption of reactants and the formation of new products over time.

-

Thermal Hazard Evaluation: For potentially energetic reactions, a reaction calorimeter can be used to measure the heat of reaction and the rate of heat release.

Visualizations

The following diagrams illustrate key aspects of the stability and reactivity of this compound.

Caption: Key factors influencing the stability of this compound.

References

- 1. store.astm.org [store.astm.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reactivity of potassium permanganate and tetraethylammonium chloride with mismatched bases and a simple mutation detection protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ASTM Tests in Medical Device Biocompatibility [nabi.bio]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Data of N-Isopropylhydroxylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Isopropylhydroxylamine hydrochloride (CAS No: 50632-53-6). Due to the limited availability of published experimental spectra in public databases, this guide presents expected spectroscopic values based on the known chemical structure, alongside general experimental protocols for obtaining such data.

Quantitative Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These values are predicted based on the molecular structure and typical ranges for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₂CH- | 1.2 - 1.4 | Doublet | 6H |

| (CH₃)₂CH - | 3.3 - 3.6 | Septet | 1H |

| -NHOH | Broad singlet | 2H | |

| -OH | Broad singlet | 1H |

Note: The chemical shifts of protons attached to nitrogen and oxygen can be broad and their positions can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| (C H₃)₂CH- | 18 - 22 |

| (CH₃)₂C H- | 55 - 60 |

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amine Salt) | 2800 - 3200 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850 - 2970 | Medium to Strong |

| N-H Bend (Amine Salt) | 1500 - 1600 | Medium |

| C-H Bend (Alkyl) | 1370 - 1470 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

| C-O Stretch | 1000 - 1260 | Medium |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

Tetramethylsilane (TMS) or other appropriate internal standard

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

If using a non-deuterated solvent as a reference, add a small amount of an internal standard (e.g., TMS). For D₂O, the residual HDO peak can be used as a reference.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle (agate)

-

Pellet press

-

FTIR Spectrometer (e.g., Bruker Tensor 27 FT-IR)[1]

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.

-

In an agate mortar, grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr.

-

Continue grinding until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the powder into the pellet die of a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in this compound.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Understanding the Hygroscopic Nature of N-Isopropylhydroxylamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylhydroxylamine hydrochloride is a versatile reagent in organic synthesis and pharmaceutical development. However, its inherent hygroscopicity—the tendency to attract and absorb moisture from the atmosphere—presents significant challenges in handling, storage, and formulation. This technical guide provides a comprehensive overview of the hygroscopic nature of this compound, detailing its implications on material stability and outlining robust experimental protocols for its characterization. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively manage the challenges associated with this hygroscopic compound.

Introduction to Hygroscopicity in Pharmaceutical Compounds

Hygroscopicity is a critical physical property of active pharmaceutical ingredients (APIs) and excipients that can significantly influence their chemical stability, physical properties, and manufacturability. For hydrochloride salts of small organic molecules, such as this compound, the presence of the chloride ion can contribute to their affinity for water molecules. The absorption of moisture can lead to a cascade of undesirable events, including deliquescence (dissolving in the absorbed water), chemical degradation through hydrolysis, and alterations in crystal structure.[1] Therefore, a thorough understanding and quantification of a compound's hygroscopic behavior are paramount during all stages of drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Its hygroscopic nature necessitates specific handling and storage conditions to maintain its integrity.

| Property | Value | Reference |

| Molecular Formula | C₃H₁₀ClNO | N/A |

| Molecular Weight | 111.57 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Hygroscopicity | Hygroscopic | [2] |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere. Protect from moisture. | [2] |

Table 1: Physicochemical Properties of this compound

Quantifying Hygroscopicity: Experimental Approaches

Several analytical techniques are employed to quantitatively assess the hygroscopic nature of pharmaceutical solids. The most prominent among these are Dynamic Vapor Sorption (DVS), Gravimetric Sorption Analysis (GSA), and Thermogravimetric Analysis (TGA).

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass of a sample as a function of relative humidity (RH) at a constant temperature.[3] It provides a detailed moisture sorption-desorption isotherm, which is crucial for understanding the interaction of the material with water vapor.

As specific DVS data for this compound is not publicly available, a representative moisture sorption isotherm for another small molecule hydrochloride salt, naloxone HCl, is presented in Figure 1 to illustrate the typical data generated.[4][5]

The data from the isotherm can be tabulated to provide a clear overview of the moisture uptake at different humidity levels (Table 2).

| Relative Humidity (%) | % Change in Mass (Sorption) | % Change in Mass (Desorption) |

| 0 | 0.00 | 1.52 |

| 10 | 0.15 | 1.65 |

| 20 | 0.35 | 1.80 |

| 30 | 0.60 | 2.10 |

| 40 | 0.95 | 2.55 |

| 50 | 1.50 | 3.20 |

| 60 | 2.40 | 4.10 |

| 70 | 3.80 | 5.50 |

| 80 | 6.20 | 7.80 |

| 90 | 9.60 | 9.60 |

Table 2: Representative Quantitative Data from DVS Analysis of a Hygroscopic Hydrochloride Salt (Naloxone HCl).[4]

The European Pharmacopoeia provides a classification system for the hygroscopicity of powders based on the percentage of weight gain after storage at 80% RH and 25°C for 24 hours (Table 3). Based on the representative data, a compound with similar behavior would be classified as "hygroscopic."

| Classification | % Weight Gain |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Table 3: European Pharmacopoeia Classification of Hygroscopicity.

Experimental Protocols

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a DVS sample pan.

-

Drying: Place the sample in the DVS instrument and dry it under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002%/min). This dry mass is recorded as the reference mass.

-

Sorption Isotherm: Increase the relative humidity in a stepwise manner (e.g., 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate until a stable weight is recorded.

-

Desorption Isotherm: Subsequently, decrease the relative humidity in the same stepwise manner from 90% back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: The change in mass at each RH step is plotted against the target RH to generate the sorption and desorption isotherms.[6]

Caption: DVS Experimental Workflow

GSA is a broader term that encompasses DVS.[7] A simplified GSA can be performed using desiccators with saturated salt solutions to create environments of known relative humidity.

-

Sample Preparation: Pre-dry the this compound in a vacuum oven at a suitable temperature (e.g., 40°C) to a constant weight. Accurately weigh approximately 1 g of the dried sample into several tared weighing bottles.

-

Humidity Chambers: Prepare a series of desiccators, each containing a saturated solution of a different salt to maintain a specific relative humidity (e.g., NaCl for ~75% RH, Mg(NO₃)₂ for ~53% RH).

-

Equilibration: Place one weighing bottle in each desiccator at a constant temperature (e.g., 25°C).

-

Mass Measurement: At regular intervals (e.g., 24, 48, 72 hours), remove the weighing bottles, quickly seal them, and weigh them. Continue until a constant weight is achieved.

-

Data Analysis: Calculate the percentage weight gain at each relative humidity to construct a sorption isotherm.[8]

TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the water content of a hygroscopic material at a given point in time.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA pan.

-

Heating Program: Heat the sample from ambient temperature to a temperature above the boiling point of water (e.g., 120°C) at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The weight loss observed in the temperature range corresponding to the vaporization of water is used to calculate the percentage of water content in the original sample.[9]

Implications of Hygroscopicity and Mitigation Strategies

The hygroscopic nature of this compound has several important implications for its use in research and development.

-

Chemical Stability: Absorbed moisture can act as a solvent and a reactant, potentially leading to hydrolytic degradation of the hydroxylamine moiety.

-

Physical Stability: Moisture uptake can induce changes in the crystal lattice, leading to caking, agglomeration, and altered flow properties of the powder.

-

Analytical Accuracy: Inaccurate weighing due to moisture absorption can lead to errors in stoichiometry and concentration calculations.

To mitigate these issues, a stringent handling and storage protocol is essential.

Caption: Handling Hygroscopic Materials

Potential Moisture-Induced Degradation Pathway

While the specific degradation products of this compound in the presence of moisture are not extensively documented in the public domain, a plausible degradation pathway involves the hydrolysis of the hydroxylamine functional group. The presence of water can facilitate the cleavage of the N-O bond, particularly under certain pH and temperature conditions.

Caption: Moisture-Induced Degradation

Conclusion

The hygroscopic nature of this compound is a critical attribute that demands careful consideration and management. Understanding its moisture sorption behavior through techniques like DVS is essential for ensuring its stability, quality, and reliable performance in research and pharmaceutical applications. By implementing appropriate handling and storage protocols, the risks associated with its hygroscopicity can be effectively mitigated, enabling its successful application in the development of new chemical entities and drug products.

References

- 1. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 2. Effect of salt type on hygroscopicity of a new cephalosporin S-3578 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 4. public.jenck.com [public.jenck.com]

- 5. azom.com [azom.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. fda.gov [fda.gov]

- 8. jocpr.com [jocpr.com]

- 9. microbiozindia.com [microbiozindia.com]

N-Isopropylhydroxylamine hydrochloride safety, handling, and storage guidelines

An In-depth Technical Guide to the Safety, Handling, and Storage of N-Isopropylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for this compound, a crucial reagent in various research and development applications. Adherence to these guidelines is essential to ensure a safe laboratory environment and maintain the integrity of the compound.

Chemical and Physical Properties

This compound is a solid compound with the following properties:

| Property | Value | Reference |

| CAS Number | 50632-53-6 | [1] |

| Molecular Formula | C3H10ClNO | [2][1][3] |

| Molecular Weight | 111.57 g/mol | [2][1] |

| Physical State | Solid, White to Almost white powder/crystal | [4] |

| Melting Point | 68.0 to 72.0 °C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H317: May cause an allergic skin reaction.[2]

-

H335: May cause respiratory irritation.[1]

Hazard and Precautionary Codes:

| Code | Description | Reference |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |

| P264 | Wash skin thoroughly after handling. | [3] |

| P270 | Do not eat, drink or smoke when using this product. | [3][5] |

| P271 | Use only outdoors or in a well-ventilated area. | [3][5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][3] |

| P301+P317 | IF SWALLOWED: Get medical help. | [3] |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [3] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [3] |

| P405 | Store locked up. | [3] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [3][6] |

Experimental Protocols

Detailed experimental protocols for the toxicological and safety assessments of this compound are not publicly available in the referenced safety data sheets. These studies are typically conducted by manufacturers and regulatory agencies and are often proprietary. For specific experimental details, it is recommended to contact the supplier directly.

Safe Handling Workflow

Proper handling of this compound is paramount to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe handling from receipt to disposal.

References

discovery and history of N-Isopropylhydroxylamine synthesis

An In-depth Technical Guide to the Discovery and Synthesis of N-Isopropylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of synthesis methods for N-Isopropylhydroxylamine (IPHA), a versatile compound used as a stabilizer, reducing agent, and chemical intermediate. It serves as a crucial component in polymerization control, radical scavenging, and the synthesis of fine chemicals and pharmaceutical intermediates.

Discovery and Historical Context

The precise first synthesis of N-Isopropylhydroxylamine is not prominently documented in readily available historical chemical literature. However, the broader class of hydroxylamines was discovered in the late 19th century. The development of synthetic routes to substituted hydroxylamines, such as N-Isopropylhydroxylamine, followed the establishment of fundamental reactions in organic chemistry. Early methods for preparing secondary hydroxylamines often involved the alkylation of hydroxylamine or the reduction of oximes. The two primary industrial routes for IPHA synthesis that have been refined over time are the catalytic hydrogenation of 2-nitropropane and the oxidation of diisopropylamine.

Core Synthesis Methodologies

The synthesis of N-Isopropylhydroxylamine is primarily achieved through two major industrial pathways. A third, less common method, has also been described.

1. Catalytic Hydrogenation of 2-Nitropropane: This method involves the reduction of 2-nitropropane in the presence of a metal catalyst. It is an industrially significant route that can achieve high selectivity and conversion rates.[1][2]

2. Oxidation of Diisopropylamine: This pathway utilizes the oxidation of diisopropylamine, followed by acid-catalyzed hydrolysis and neutralization to yield N-Isopropylhydroxylamine.[3][4]

3. Isopropylamine Oxidation with a Molecular Sieve Catalyst: A less detailed method describes the oxidation of isopropylamine in the presence of a titanium silicate molecular sieve catalyst.[5]

The logical workflow for selecting a synthetic pathway is outlined below.

Caption: Logical workflow for selecting a synthesis pathway.

Quantitative Data Summary

The following tables summarize the quantitative data for the primary synthesis methods of N-Isopropylhydroxylamine.

Table 1: Catalytic Hydrogenation of 2-Nitropropane

| Parameter | Value | Reference |

| Reactants | ||

| 2-Nitropropane | 500 parts by weight | [1][2] |

| Methanol (Solvent) | 500 parts by weight | [1][2] |

| Catalyst | ||

| 5% Pd/Al₂O₃ | 1-2 parts by weight | [1][2] |

| Additive | ||

| EDTANa₄ | 0.25 parts by weight | [1][2] |

| Reaction Conditions | ||

| Hydrogen Pressure | 30-100 psig (45-115 psia) | [1][2] |

| Temperature | 50-75 °C | [1][2] |

| Reaction Time | 4-6 hours | [1][2] |

| Yield/Conversion | ||

| Selectivity to NIPHA | 95-98% | [1][2] |

| 2-Nitropropane Conversion | 95-99% | [1][2] |

Table 2: Oxidation of Diisopropylamine

| Parameter | Value | Reference |

| Reactants | ||

| Diisopropylamine | 200 Kg | [3] |

| 50% Hydrogen Peroxide | 300 Kg | [3] |

| 37% Hydrochloric Acid | 236 L | [3] |

| 50% Sodium Hydroxide | 145 Kg | [3] |

| Catalyst | ||

| Fe(Salen) | 800 g | [3] |

| Reaction Conditions | ||

| Oxidation Temperature | 60 °C | [3] |

| Oxidation Time | 2.5 hours (addition) + 1 hour (insulation) | [3] |

| Final Product | ||

| 15.6% Isopropylhydroxylamine | 840 Kg | [3] |

| Overall Yield | ||

| Based on Diisopropylamine | 86% | [3] |

Detailed Experimental Protocols

Pathway 1: Catalytic Hydrogenation of 2-Nitropropane

This protocol is adapted from patents EP0321219A1 and US5288907A.[1][2]

1. Reaction Setup:

-

To a suitable reactor, add 500 parts by weight of 2-nitropropane and 500 parts by weight of methanol.

-

Add 1 to 2 parts by weight of a 5% Palladium on alumina (Pd/Al₂O₃) catalyst.

-

Add 0.25 parts by weight of ethylenediaminetetraacetate, sodium salt (EDTANa₄).

2. Hydrogenation:

-

Pressurize the reactor with hydrogen to 30-100 psig.

-

Heat the mixture to a temperature of 50-75°C with good agitation.

-

Maintain these conditions for 4-6 hours.

3. Work-up and Catalyst Recovery:

-

After the reaction is complete, cool the reactor and vent the excess hydrogen pressure.

-

The catalyst can be recovered by filtration for reuse. The catalyst has been shown to be reusable for at least three runs while maintaining high selectivity and conversion.[1][2]

-

The resulting solution contains N-isopropylhydroxylamine.

Caption: Experimental workflow for catalytic hydrogenation.

Pathway 2: Oxidation of Diisopropylamine

This protocol is based on the method described in Chinese patent CN101823981B.[3]

1. Oxidation:

-

In a 1000L reactor, add 200 kg of diisopropylamine and 800 g of Fe(Salen) catalyst.

-

Heat the mixture to 60°C.

-

Slowly add 300 kg of a 50% aqueous hydrogen peroxide solution over 2.5 hours.

-

After the addition is complete, maintain the temperature at 60°C for an additional 1 hour.

2. Acidolysis and Crystallization:

-

To the reaction mixture, add 236 L of 37% hydrochloric acid solution to induce hydrolysis under acidic conditions.

-

Concentrate the solution and then cool to crystallize the isopropyl-hydroxylamine hydrochloride salt. This should yield approximately 195 kg of the salt.

3. Neutralization:

-

Dissolve the 195 kg of isopropyl-hydroxylamine hydrochloride in 635 L of water.

-

Add 145 kg of a 50% aqueous sodium hydroxide solution to neutralize the salt.